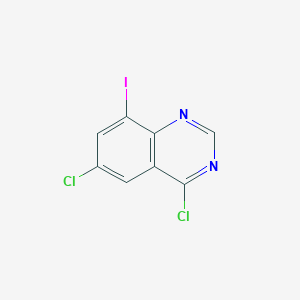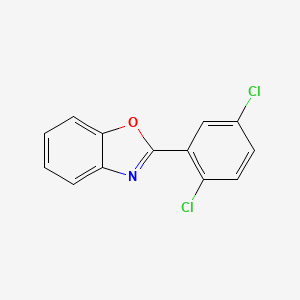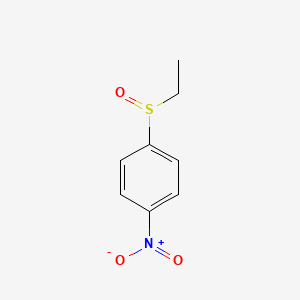
4,6-dichloro-8-iodoQuinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-dichloro-8-iodoQuinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocycles known for their diverse biological activities and are used as building blocks in medicinal chemistry. The presence of chlorine and iodine atoms in the 4,6 and 8 positions, respectively, makes this compound particularly interesting for various chemical and biological applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-8-iodoQuinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4,6-dichloro-2-aminobenzonitrile with iodine in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
4,6-dichloro-8-iodoQuinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like bromine or sulfuric acid.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with potassium permanganate can produce quinazoline N-oxides .
Applications De Recherche Scientifique
4,6-dichloro-8-iodoQuinazoline has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including anticancer and antimicrobial agents.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: Employed in the development of novel materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 4,6-dichloro-8-iodoQuinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Dichloro-quinazoline: Lacks the iodine atom, making it less reactive in certain substitution reactions.
8-Iodo-quinazoline: Lacks the chlorine atoms, affecting its overall reactivity and biological activity.
4,6-Dichloro-8-bromo-quinazoline: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
Uniqueness
4,6-dichloro-8-iodoQuinazoline is unique due to the presence of both chlorine and iodine atoms, which confer distinct chemical reactivity and biological properties. This combination allows for versatile modifications and applications in various fields, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
100949-33-5 |
|---|---|
Formule moléculaire |
C8H3Cl2IN2 |
Poids moléculaire |
324.93 g/mol |
Nom IUPAC |
4,6-dichloro-8-iodoquinazoline |
InChI |
InChI=1S/C8H3Cl2IN2/c9-4-1-5-7(6(11)2-4)12-3-13-8(5)10/h1-3H |
Clé InChI |
OXONMRMVSRQLLP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=C1C(=NC=N2)Cl)I)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-Ethylbenzo[d]oxazol-4-ol](/img/structure/B8741607.png)
